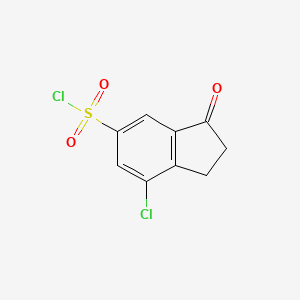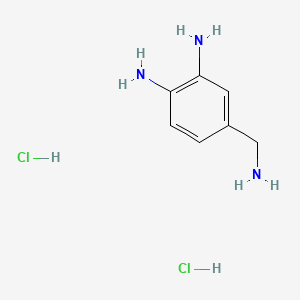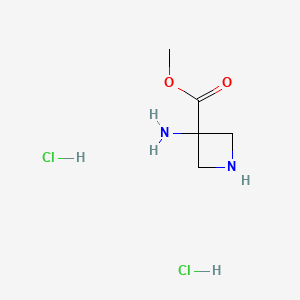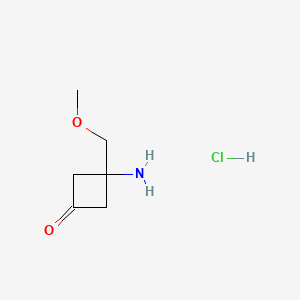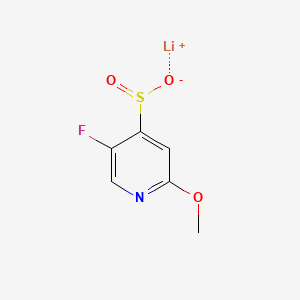![molecular formula C10H17ClO4S B6606592 tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate CAS No. 2225143-89-3](/img/structure/B6606592.png)
tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate: is a chemical compound that features a tert-butyl group, a cyclopropane ring, and a chlorosulfonyl functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl cyclopropane-1-carboxylate with 2-chloroethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or other functional groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to ring-opening or other transformations.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative, while reduction could produce a sulfonyl compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound can be used to develop new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile building block for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science .
Mecanismo De Acción
The mechanism of action of tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate involves its ability to interact with various molecular targets through its functional groups. The chlorosulfonyl group can form covalent bonds with nucleophiles, while the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These interactions can modulate biological pathways and chemical processes .
Comparación Con Compuestos Similares
- tert-butyl 4-[2-(chlorosulfonyl)ethyl]-4-cyanopiperidine-1-carboxylate
- tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate
Comparison: While similar in structure, these compounds differ in their specific functional groups and ring systems. The presence of different substituents can significantly impact their reactivity and applications. For example, the cyanopiperidine derivative may have different biological activities compared to the cyclopropane derivative .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.
Propiedades
IUPAC Name |
tert-butyl 1-(2-chlorosulfonylethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO4S/c1-9(2,3)15-8(12)10(4-5-10)6-7-16(11,13)14/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPVDHOBEZRUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butylN-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate](/img/structure/B6606509.png)
![4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B6606515.png)
![6-methanesulfonylthieno[3,2-b]pyridine-2-carboxylicacid](/img/structure/B6606522.png)
![3-[4-(aminomethyl)phenyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B6606527.png)
![3-[4-(bromomethyl)phenyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrobromide](/img/structure/B6606536.png)

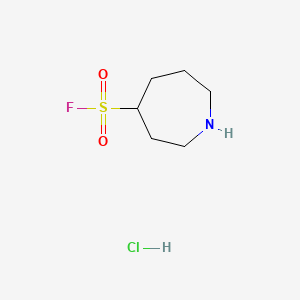
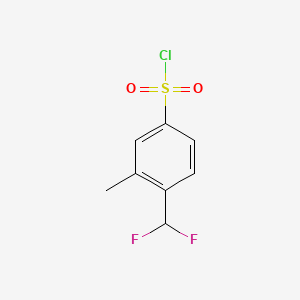
![4-{7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl}morpholine](/img/structure/B6606562.png)
